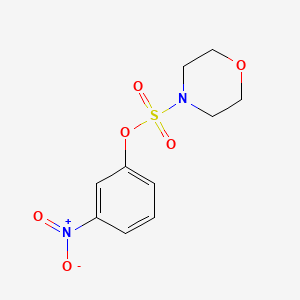

3-Nitrophenyl morpholine-4-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including nitration, sulfonation, and the use of morpholine as a functional group. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an intermediate in antibiotic drug synthesis, is created by substituting morpholine on difluoro-nitrobenzene followed by reduction of the nitro group, demonstrating a common pathway for incorporating nitro and morpholine functionalities into complex molecules (Janakiramudu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Nitrophenyl morpholine-4-sulfonate has been elucidated using various spectroscopic techniques. For example, sulfonamide compounds have been characterized by FTIR, FT-Raman NMR, and X-ray diffraction, providing insights into their molecular geometry, electronic structure, and intermolecular interactions (Sarojini et al., 2013).

Chemical Reactions and Properties

This compound and related compounds participate in various chemical reactions, highlighting their versatility. These reactions include redox-neutral processes, conjugate additions, and reactions leading to the formation of sulfonamides, showcasing the reactivity of the nitro and sulfonate groups (Nguyen & Retailleau, 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of this compound in different environments. The crystal structure of related compounds, like 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, provides valuable information on the arrangement of molecules in the solid state and the impact of various substituents on the molecular conformation (Ibiş et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are integral to its applications in synthesis and material science. The study of sulfonamide derivatives synthesized through the anodic oxidation of morpholinoaniline illustrates the potential for creating diverse functional molecules with specific chemical properties (Beiginejad & Nematollahi, 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Janakiramudu et al. (2017) focused on the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. The process involved substituting morpholine on 1,2-difluoro-4-nitrobenzene, leading to compounds that demonstrated good to potent antimicrobial activity against both bacteria and fungi. This research highlights the role of morpholine derivatives, similar to 3-Nitrophenyl morpholine-4-sulfonate, in developing antimicrobial agents (Janakiramudu et al., 2017).

Swern Oxidation Enhancement

Ye et al. (2016) designed a new type of sulfoxide, which included a morpholine derivative, to enhance Swern oxidation. This advancement in chemical synthesis is significant for various organic transformations, suggesting potential applications of morpholine derivatives like this compound in facilitating chemical reactions (Ye et al., 2016).

Nitration Processes in Organic Synthesis

Zhang et al. (2007) developed a novel nitration process for the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine. This process improved the robustness, safety, and efficiency of nitration reactions in organic synthesis, which is relevant for compounds like this compound used in chemical manufacturing (Zhang et al., 2007).

Modulating Antibiotic Activity

Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various bacteria and fungi. Their findings suggest the potential of morpholine derivatives, similar to this compound, in enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).

Amine Basicity Modulation

Martin et al. (2007) investigated the basicity-reducing effects of a sulfone group in a saturated system. The study provides insights into how functional groups in morpholine derivatives, akin to this compound, can influence the basic properties of amines, which is crucial in drug design and synthesis (Martin et al., 2007).

Mechanism of Action

Target of Action

Morpholine derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors . This suggests that 3-Nitrophenyl morpholine-4-sulfonate may also interact with various biological targets.

Mode of Action

It is known that morpholine derivatives can interact selectively with their targets, leading to various biological effects . The nitrophenyl group may also play a role in the compound’s interaction with its targets.

Biochemical Pathways

Morpholine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with morpholine derivatives , it is likely that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

(3-nitrophenyl) morpholine-4-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c13-12(14)9-2-1-3-10(8-9)18-19(15,16)11-4-6-17-7-5-11/h1-3,8H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBXVFQIPYYHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)

![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)

![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2480851.png)